Bentonite

Description

Properties

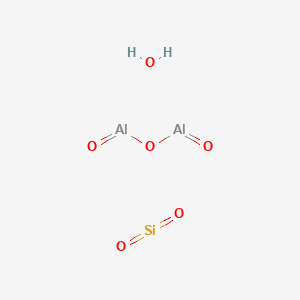

CAS No. |

1340-69-8 |

|---|---|

Molecular Formula |

Al2H2O6Si |

Molecular Weight |

180.06 g/mol |

IUPAC Name |

dioxosilane;oxo(oxoalumanyloxy)alumane;hydrate |

InChI |

InChI=1S/2Al.O2Si.H2O.3O/c;;1-3-2;;;;/h;;;1H2;;; |

InChI Key |

SVPXDRXYRYOSEX-UHFFFAOYSA-N |

Canonical SMILES |

O.O=[Al]O[Al]=O.O=[Si]=O |

physical_description |

Off-white to tan fine flakes or powder; [R.T. Vanderbilt MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Bentonite Clay: A Physicochemical Deep Dive for Researchers and Drug Development Professionals

An In-depth Technical Guide

Bentonite (B74815) clay, a naturally occurring phyllosilicate clay, has garnered significant attention across various scientific disciplines for its unique physicochemical properties. Composed predominantly of the mineral montmorillonite (B579905), its layered structure and reactive surfaces make it a versatile material in fields ranging from materials science to pharmaceuticals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound clay, detailed experimental protocols for their characterization, and insights into its application in drug delivery systems.

Core Physicochemical Properties

The utility of this compound clay is intrinsically linked to its chemical composition and physical characteristics. These properties can vary depending on the geological source and the predominant exchangeable cation, primarily sodium (Na⁺) or calcium (Ca²⁺).

Chemical Composition

This compound is primarily an aluminum silicate. Its chemical composition is typically represented in terms of the constituent oxides. While the exact composition varies, a general range for the major oxides is presented in Table 1. The presence of iron oxide contributes to the color of the clay, which can range from white and grey to pale blue, green, yellow, red, or brown.[1]

Table 1: Typical Chemical Composition of this compound Clay

| Oxide Compound | Typical Range (% by weight) |

| Silicon Dioxide (SiO₂) | 45 - 65%[2] |

| Aluminum Oxide (Al₂O₃) | 9 - 25%[2] |

| Iron (III) Oxide (Fe₂O₃) | up to 12%[2] |

| Magnesium Oxide (MgO) | 1 - 5% |

| Calcium Oxide (CaO) | 0.5 - 3% |

| Sodium Oxide (Na₂O) | 0.1 - 4% |

| Potassium Oxide (K₂O) | 0.1 - 1% |

| Loss on Ignition (LOI) | 5 - 12% |

Structural Characteristics

The fundamental building block of this compound is the montmorillonite mineral, which has a 2:1 layered crystal structure. This structure consists of an octahedral alumina (B75360) sheet sandwiched between two tetrahedral silica (B1680970) sheets.[1] Isomorphic substitution of Al³⁺ for Si⁴⁺ in the tetrahedral sheet and Mg²⁺ or Fe²⁺ for Al³⁺ in the octahedral sheet results in a net negative charge on the layer surface. This charge is balanced by exchangeable cations, such as Na⁺ and Ca²⁺, located in the interlayer space, along with water molecules.

References

A Technical Guide to the Crystal Structure and Morphology of Montmorillonite in Bentonite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and morphology of montmorillonite (B579905), the primary active clay mineral in bentonite (B74815). Understanding these fundamental properties is critical for leveraging its potential in advanced applications, particularly in pharmaceutical sciences and drug delivery systems. This document outlines the crystallographic features, morphological characteristics, key quantitative parameters, and the experimental protocols used for its characterization.

Crystal Structure of Montmorillonite

Montmorillonite is a member of the smectite group of phyllosilicate minerals. Its structure is characterized by a 2:1 layering, meaning each layer consists of two tetrahedral sheets of silica (B1680970) sandwiching a central octahedral sheet of alumina.[1] This fundamental unit is often referred to as a T-O-T (Tetrahedral-Octahedral-Tetrahedral) layer.

The overall chemical formula for montmorillonite is (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O.[1] A key feature of this structure is isomorphous substitution, where cations in the crystal lattice are replaced by other cations of similar size but often lower valence. For instance, Mg²⁺ can substitute for Al³⁺ in the octahedral sheet.[1] This process creates a net negative charge on the surface of the T-O-T layers.[1]

This negative charge is balanced by hydrated, exchangeable cations (such as Na⁺ or Ca²⁺) located in the interlayer space between the T-O-T layers.[2] The weak van der Waals forces holding the layers together allow polar molecules, most notably water, to easily enter this interlayer region, leading to the characteristic swelling behavior of montmorillonite.[1][3] This ability to swell and intercalate various molecules is central to its application in controlled drug delivery.[4][5][6]

dot graph "crystal_structure" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", label="Crystal Structure of Montmorillonite", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#202124"];

subgraph "cluster_TOT" { label=""; bgcolor="#F1F3F4"; node [shape=record, style=filled, color="#202124"]; T1 [label="Tetrahedral Sheet (SiO₄)", fillcolor="#4285F4"]; O [label="Octahedral Sheet (AlO₆)", fillcolor="#34A853"]; T2 [label="Tetrahedral Sheet (SiO₄)", fillcolor="#4285F4"]; T1 -> O -> T2 [style=invis]; }

subgraph "cluster_Interlayer" { label="Interlayer Space"; fontcolor="#202124"; bgcolor="#F1F3F4"; node [shape=ellipse, style=filled]; Cations [label="Exchangeable Cations\n(Na⁺, Ca²⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="Water Molecules\n(nH₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_TOT2" { label=""; bgcolor="#F1F3F4"; node [shape=record, style=filled, color="#202124"]; T3 [label="Tetrahedral Sheet (SiO₄)", fillcolor="#4285F4"]; O2 [label="Octahedral Sheet (AlO₆)", fillcolor="#34A853"]; T4 [label="Tetrahedral Sheet (SiO₄)", fillcolor="#4285F4"]; T3 -> O2 -> T4 [style=invis]; }

T2 -> Cations [lhead="cluster_Interlayer", minlen=2]; Cations -> T3 [ltail="cluster_Interlayer", minlen=2]; } Caption: Diagram of the 2:1 T-O-T layered structure of montmorillonite.

Quantitative Structural Data

The crystallographic parameters of montmorillonite can vary slightly depending on the specific composition and hydration state. The mineral typically belongs to the monoclinic crystal system with a C2/m space group.[1][7]

| Parameter | Typical Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/m | [1][7] |

| a | 5.19 - 5.23 Å | [1][7] |

| b | 9.02 - 9.06 Å | [1][7] |

| c | 12.4 - 12.5 Å (variable) | [1][7] |

| β | 94° - 99° | [1][7] |

| T-O-T Layer Thickness | ~0.96 nm | [1] |

The c parameter, which represents the unit cell dimension perpendicular to the layers, is highly variable as it includes the interlayer spacing. This spacing, known as the basal spacing (d₀₀₁), changes significantly with the amount of interlayer water and the nature of the intercalated species.

| Hydration State | Interlayer Water Layers | Typical Basal Spacing (d₀₀₁) | Reference |

| Dehydrated | 0 | ~9.5 - 10.0 Å | [8] |

| One-Layer Hydrate | 1 | ~12.5 Å | [8][9] |

| Two-Layer Hydrate | 2 | ~15.4 Å | [9] |

| Three-Layer Hydrate | 3 | ~18.0 Å | [9] |

Morphology of Montmorillonite

The morphology of montmorillonite particles in this compound is typically described as small, irregular, plate-like or flake-like structures.[1][10] These individual crystalline plates are often less than 1-2 micrometers in diameter.[1] In bulk this compound, these individual platelets aggregate to form a complex, porous structure often described as having a "house-of-cards" or "cornflake" texture, which contributes to its high surface area and absorbency.

dot graph "morphology_hierarchy" { graph [bgcolor="#FFFFFF", label="Morphological Hierarchy of this compound", fontcolor="#202124", fontsize=14]; node [style="filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#202124"];

A [label="Single T-O-T Layer\n(~1 nm thick)", shape=box, fillcolor="#4285F4"]; B [label="Montmorillonite Platelet\n(Stacked Layers)", shape=box3d, fillcolor="#34A853"]; C [label="Aggregates / Tactoids", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Bulk this compound Fabric\n('House of Cards' Structure)", shape=component, fillcolor="#EA4335"];

A -> B [label="Stacking"]; B -> C [label="Aggregation"]; C -> D [label="Formation"]; } Caption: From single layers to the bulk fabric of this compound.

Quantitative Morphological and Physicochemical Data

The physicochemical properties are intrinsically linked to the mineral's structure and morphology. The high aspect ratio of the platelets and their aggregation behavior result in a large surface area and significant cation exchange capacity.

| Property | Typical Value Range | Description | Reference |

| Specific Surface Area (BET) | 30 - 80 m²/g (External) | Measured by N₂ adsorption on external surfaces. | [11][12] |

| Up to 760 m²/g (Theoretical Total) | Includes internal interlayer surfaces. | [11] | |

| Cation Exchange Capacity (CEC) | 65 - 100 meq/100g | A measure of the quantity of exchangeable cations. | [13][14][15] |

| Particle Diameter | 70 - 200 nm (colloidal) | For individual or small stacks of platelets. | [16] |

| 1 - 35 µm (aggregated) | For larger aggregates found in bulk powder. | [1][17] |

Experimental Protocols for Characterization

Accurate characterization of montmorillonite is essential for its effective application. The following section details simplified protocols for key analytical techniques.

dot graph "experimental_workflow" { graph [rankdir="LR", bgcolor="#FFFFFF", label="General Characterization Workflow", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial"]; edge [color="#202124"];

Sample [label="Raw this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Grinding, Sieving, Purification)", fillcolor="#FBBC05", fontcolor="#202124"]; XRD [label="XRD Analysis\n(Structure, Basal Spacing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SEM [label="SEM/TEM Analysis\n(Morphology, Particle Size)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BET [label="BET Analysis\n(Surface Area)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Data Integration &\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Prep; Prep -> XRD; Prep -> SEM; Prep -> BET; {XRD, SEM, BET} -> Data; } Caption: A typical workflow for this compound-montmorillonite characterization.

X-Ray Diffraction (XRD)

Objective: To identify the mineral phases, determine the crystal structure, and measure the basal spacing (d₀₀₁).

Methodology:

-

Sample Preparation:

-

Random Powder Mount: The this compound sample is finely ground to a consistent particle size (<50 µm) to minimize preferred orientation. The powder is then packed into a sample holder.

-

Oriented Mount: To enhance the basal (00l) reflections, a suspension of the clay fraction (<2 µm) is prepared in deionized water. This suspension is deposited onto a glass slide and allowed to dry slowly. This causes the plate-like particles to orient parallel to the slide surface.

-

-

Instrument Settings (Typical):

-

X-ray Source: Cu Kα (λ = 1.5406 Å).

-

Scan Range (2θ): 2° to 70°.

-

Scan Speed: 1-2° per minute.

-

Step Size: 0.02°.

-

-

Data Analysis:

-

The position of the (001) peak is used to calculate the basal spacing (d₀₀₁) using Bragg's Law: nλ = 2d sin(θ).

-

To study swelling behavior, the oriented slide can be solvated (e.g., with ethylene (B1197577) glycol) or subjected to controlled humidity and re-analyzed to observe shifts in the (001) peak.[18]

-

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology, particle shape, and aggregation of montmorillonite particles.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is mounted onto an aluminum stub using double-sided carbon tape.

-

Coating: To prevent charging under the electron beam, the sample is coated with a thin conductive layer (e.g., gold, palladium, or carbon).

-

Imaging:

-

The stub is placed in the SEM chamber under high vacuum.

-

Accelerating Voltage: Typically 5-20 kV.

-

Magnification: Ranging from 1,000x to over 25,000x to resolve individual particle aggregates and surface features.[1]

-

-

Analysis: The resulting micrographs provide qualitative information on the particle morphology, such as the characteristic flaky or porous "house-of-cards" structure.[19][20]

Application in Drug Delivery: Intercalation

The unique crystal structure of montmorillonite is highly conducive to its use as a drug delivery carrier. The process of incorporating drug molecules into the interlayer space is known as intercalation.

Mechanism: The primary mechanism for the intercalation of cationic drugs is through ion exchange with the native interlayer cations (Na⁺, Ca²⁺).[21][22] This electrostatic interaction can effectively trap drug molecules, allowing for a sustained release profile.[6] For neutral or anionic molecules, other interactions such as hydrogen bonding, ion-dipole forces, or adsorption onto particle surfaces play a role.[22][23]

dot graph "drug_intercalation" { graph [bgcolor="#FFFFFF", label="Drug Intercalation Process", fontcolor="#202124", fontsize=14]; node [shape=box, style="filled", fontname="Arial"]; edge [color="#202124"];

subgraph "cluster_0" { label = "Initial State"; bgcolor="#F1F3F4"; M1 [label="Montmorillonite\n(with Na⁺, Ca²⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D1 [label="Drug Molecule\nin Solution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_1" { label = "Intercalation"; bgcolor="#F1F3F4"; M2 [label="Interlayer Expansion &\nCation Exchange", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_2" { label = "Final State"; bgcolor="#F1F3F4"; M3 [label="Drug-Montmorillonite\nHybrid", fillcolor="#34A853", fontcolor="#FFFFFF"]; C1 [label="Released Cations\n(Na⁺, Ca²⁺)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

M1 -> M2 [label="Mixing"]; D1 -> M2; M2 -> M3; M2 -> C1; } Caption: Conceptual pathway of drug intercalation into montmorillonite layers.

The success of intercalation can be confirmed by an increase in the basal spacing (d₀₀₁) as measured by XRD, indicating the accommodation of drug molecules within the interlayer gallery.[24] This property allows montmorillonite to serve as an excipient to enhance drug solubility, improve stability, and achieve controlled or sustained release profiles, making it a valuable material in modern pharmaceutical development.[5][23][25]

References

- 1. Montmorillonite - Wikipedia [en.wikipedia.org]

- 2. Montmorillonite Layered Structure → Area → Sustainability [energy.sustainability-directory.com]

- 3. researchgate.net [researchgate.net]

- 4. The Layered Silicate, Montmorillonite (MMT) as a Drug Delivery Carrier | Scientific.Net [scientific.net]

- 5. Application of montmorillonite in this compound as a pharmaceutical excipient in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of montmorillonite in this compound as a pharmaceutical excipient in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. researchgate.net [researchgate.net]

- 11. The specific surface areas of montmorillonites | Clay Minerals Bulletin | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. The Lower Cation Exchange Capacity Limit of Montmorillonite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 15. tandfonline.com [tandfonline.com]

- 16. Size characterization of this compound colloids by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ajol.info [ajol.info]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Intercalation of metformin into montmorillonite - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Neomycin Intercalation in Montmorillonite: The Role of Ion Exchange Capacity and Process Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Application of montmorillonite in this compound as a pharmaceutical excipient in drug delivery systems. – Cowie Tech Laboratory, Pharmaceutical, Process Chemistry, Bio-Chem [cowie-tech.com]

The Geochemical Genesis of Bentonite: A Technical Guide for Researchers

An In-depth Examination of the Formation, Composition, and Analysis of Bentonite (B74815) Deposits for Scientific and Pharmaceutical Applications

Introduction

This compound is a versatile clay material renowned for its unique physicochemical properties, including high swelling capacity, significant cation exchange, and extensive surface area.[1][2] These characteristics make it an invaluable resource in a multitude of sectors, from drilling and civil engineering to pharmaceuticals and drug development. This guide provides a detailed technical overview of the geochemical processes that govern the formation and origin of this compound deposits. It is intended for researchers, scientists, and professionals who require a deep understanding of this material's genesis to leverage its properties effectively.

At its core, this compound is a rock composed predominantly of clay minerals from the smectite group, with montmorillonite (B579905) being the principal constituent.[3] Its formation is a complex geological process, primarily involving the chemical alteration of volcanic ash or tuff. This transformation, known as devitrification, is influenced by a confluence of factors including the chemistry of the parent volcanic material, the depositional environment, and subsequent diagenetic or hydrothermal events.[3][4][5] Understanding these formational pathways is critical to predicting the composition and behavior of this compound from different deposits.

Chapter 1: Geochemical Formation Processes

The journey from volcanic ash to this compound is a sophisticated geochemical transformation. The process fundamentally involves the alteration of unstable volcanic glass into stable crystalline clay minerals in the presence of water.[6] This can occur through two primary pathways: diagenesis and hydrothermal alteration.

1.1 Devitrification of Volcanic Glass

The foundational process of this compound formation is the devitrification of volcanic glass, a naturally occurring amorphous solid.[7] This process is driven by the thermodynamic instability of glass, which tends to alter into more stable crystalline phases over geological time.[5] The key steps are:

-

Hydration: Water molecules diffuse into the glass structure. This process is influenced by temperature and the chemical composition of the glass.[5]

-

Hydrolysis: The hydrated glass structure is chemically broken down. This involves the leaching of alkali (Na⁺, K⁺) and alkaline earth (Ca²⁺, Mg²⁺) cations, as well as silica (B1680970) (SiO₂), from the glass.[3][6]

-

Precipitation of Smectite: The dissolved constituents, particularly silica, alumina, and magnesium, reprecipitate from the pore fluids to form the crystalline structure of smectite (montmorillonite). The availability of magnesium in the altering fluid is a crucial factor favoring the formation of smectite.[3]

1.2 Diagenetic vs. Hydrothermal Alteration

The environmental conditions under which devitrification occurs dictate the specific characteristics of the resulting this compound deposit.

-

Diagenetic Alteration: This process occurs at relatively low temperatures and pressures after the volcanic ash has been deposited and buried within a sedimentary sequence.[3][8] Most major this compound deposits, such as those in Wyoming, are believed to have formed through the diagenesis of volcanic ash in marine environments.[3] The saline, alkaline, and magnesium-rich chemistry of seawater provides an ideal medium for the formation of high-swelling sodium (Na) this compound.[3] Alteration in non-marine, alkaline lake environments can also produce this compound.[4]

-

Hydrothermal Alteration: This pathway involves the interaction of volcanic material with heated water (hydrothermal fluids).[3][8] These fluids, often of meteoric origin but heated by magmatic activity, circulate through the volcanic deposits, leading to rapid alteration.[9] Hydrothermal bentonites are typically associated with volcanic vents and geothermal fields. The temperature and chemistry of these fluids can vary significantly, leading to a wide range of this compound compositions and associated mineral assemblages, including zeolites and silica polymorphs.[4][9] Stable isotope studies of oxygen and hydrogen in the smectite structure can help determine the origin of the altering fluids and the temperature of formation.[2]

The primary geochemical reactions and influencing factors are visualized in the pathway diagram below.

Caption: Geochemical pathway from volcanic ash to different this compound types.

Chapter 2: Geochemical and Mineralogical Composition

The final composition of a this compound deposit is a direct reflection of its parent material and formational history. The key distinction between the two primary types of this compound—sodium and calcium—lies in the dominant exchangeable cation in the interlayer space of the montmorillonite structure.[1][2]

-

Sodium (Na) this compound: Characterized by a high concentration of sodium ions (Na⁺) in the interlayer. This results in a high degree of electrostatic repulsion between the clay layers, allowing it to absorb significant amounts of water and swell up to 15-20 times its original volume.[2][10]

-

Calcium (Ca) this compound: Dominated by calcium ions (Ca²⁺) in the interlayer. The divalent charge of calcium creates stronger interlayer bonding, resulting in a much lower swelling capacity but often superior adsorptive properties for certain ions and organic molecules.[1][2]

The bulk chemical composition, typically determined by X-ray Fluorescence (XRF), reveals the relative abundance of major oxides. Below is a comparative summary of typical chemical compositions for sodium and calcium bentonites.

Table 1: Comparative Major Oxide Composition of Bentonites (wt%)

| Oxide | Typical Sodium this compound (e.g., Wyoming)[11] | Typical Calcium this compound[11][12] |

| SiO₂ | 45.0 - 62.0 | 48.0 - 65.0 |

| Al₂O₃ | 17.0 - 21.0 | 14.0 - 18.0 |

| Fe₂O₃ | 3.0 - 4.0 | 4.0 - 11.0 |

| MgO | 1.5 - 3.0 | 2.0 - 5.0 |

| CaO | 0.5 - 1.8 | 1.0 - 7.0 |

| Na₂O | 2.0 - 3.7 | 0.1 - 1.7 |

| K₂O | 0.3 - 0.8 | 0.5 - 2.0 |

| TiO₂ | 0.1 - 0.3 | 0.2 - 0.8 |

| LOI * | 5.0 - 10.0 | 10.0 - 20.0 |

*Loss on Ignition

In addition to montmorillonite, this compound deposits almost always contain accessory minerals from the parent volcanic rock or formed during alteration. Common accessory minerals include quartz, cristobalite, feldspars, calcite, zeolites, and pyrite.[13]

Chapter 3: Experimental Protocols for this compound Characterization

A thorough characterization of this compound is essential for its effective application. A standard workflow involves a series of analytical techniques to determine its mineralogy, chemical composition, and physical properties.

Caption: Standard laboratory workflow for the characterization of this compound samples.

3.1 X-Ray Diffraction (XRD) for Mineralogical Analysis

XRD is the primary technique for identifying the crystalline minerals in this compound. Analysis of oriented clay mounts is crucial for identifying smectites.

-

Objective: To identify the mineral phases present and characterize the smectite based on its basal spacing (d₀₀₁).

-

Protocol for Oriented Mount Preparation (Filter-Peel Technique): [14][15][16]

-

Dispersion: Disperse ~1-2 g of the bulk sample in deionized water using an ultrasonic probe for 10-20 minutes.[17]

-

Size Fractionation: Separate the <2 µm fraction (clay fraction) by centrifugation or sedimentation based on Stokes' Law.[17][18]

-

Filtration: Using a vacuum filtration apparatus, pass the clay suspension through a 0.45 µm cellulose (B213188) membrane filter until a uniform clay film is deposited.[14][15]

-

Transfer: While the film is still moist, carefully remove the membrane, wrap it around a smooth cylinder (clay side out), and roll it smoothly onto a glass slide to transfer the clay film.[15]

-

Analysis:

-

Analyze the air-dried slide to get the initial basal spacing.

-

Expose the slide to ethylene (B1197577) glycol vapor for at least 12 hours and re-analyze. Smectites will show an expansion of the d₀₀₁ spacing to ~17 Å.[16][18]

-

Heat the slide to 400°C and 550°C and re-analyze to observe the collapse of the smectite structure, which helps differentiate it from other clay minerals.[15]

-

-

3.2 X-Ray Fluorescence (XRF) for Bulk Chemical Analysis

XRF is used to determine the concentration of major and trace elements.

-

Objective: To quantify the elemental composition (reported as oxides) of the this compound.

-

Protocol for Fused Bead Preparation: [19][20][21][22]

-

Ignition: Heat a known mass (e.g., 1.0 g) of the finely powdered and dried sample in a platinum crucible at ~1000°C to determine the Loss on Ignition (LOI) and remove volatiles.

-

Mixing: Mix the ignited sample with a flux (e.g., lithium tetraborate) in a precise ratio, typically between 1:5 and 1:10 (sample:flux).[22][23]

-

Fusion: Heat the mixture in a platinum crucible at 1000-1200°C until fully molten. Agitate to ensure homogenization and remove bubbles.[20]

-

Casting: Pour the molten mixture into a preheated platinum mold and cool under controlled conditions to form a stable, homogeneous glass disc (fused bead).

-

Analysis: Analyze the fused bead in the XRF spectrometer.

-

3.3 Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM provides high-magnification images of the clay's morphology and texture, while EDS allows for elemental microanalysis.

-

Objective: To visualize the this compound particle morphology (e.g., "cornflake" texture of smectite) and determine the elemental composition of specific mineral grains.

-

Protocol for Sample Preparation: [24][25][26]

-

Mounting: Mount a small portion of the dry powder sample onto an aluminum stub using double-sided carbon adhesive tape. Remove excess loose particles with a gentle stream of air.[26]

-

Coating: Coat the sample with a thin, conductive layer of carbon (preferred for EDS) or gold/platinum (for high-resolution imaging) using a sputter coater or carbon evaporator. This prevents charging under the electron beam.[23][24]

-

Analysis: Introduce the coated sample into the SEM vacuum chamber.

-

Use the secondary electron (SE) detector to image surface topography.[25]

-

Use the backscattered electron (BSE) detector to view compositional contrast (heavier elements appear brighter).[25]

-

Use the EDS detector to acquire elemental spectra from specific points or map the elemental distribution across an area.[25]

-

-

3.4 Cation Exchange Capacity (CEC)

CEC measures the quantity of exchangeable cations that the this compound can hold and is a critical parameter for its reactivity and performance.

-

Objective: To quantify the total negative charge of the clay, expressed in milliequivalents per 100 grams (meq/100g).

-

Protocol (Ammonium Acetate (B1210297) Method): [27][28][29][30][31]

-

Saturation: Weigh a small sample (e.g., 0.5 g for high-swelling this compound) into a centrifuge tube.[27] Add a 1 M ammonium (B1175870) acetate solution (buffered at pH 7.0), shake thoroughly, and let it equilibrate (e.g., overnight) to replace all existing cations with ammonium ions (NH₄⁺).[28][29]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 4500-7500 g) and discard the supernatant.[27] Repeat the saturation and centrifugation steps at least three times to ensure complete exchange.[27]

-

Removal of Excess Salt: Wash the sample repeatedly with ethanol (B145695) to remove any excess (non-exchanged) ammonium acetate.

-

Extraction: Displace the exchanged ammonium ions from the clay by adding a solution of 10% acidified sodium chloride.

-

Quantification: Measure the concentration of the displaced ammonium in the extracting solution, typically by distillation and titration or using an ion-selective electrode.[29]

-

Chapter 4: Controlling Factors in this compound Genesis

The formation of a specific type of this compound deposit with unique properties is not random but is controlled by a hierarchy of geological factors. The interplay between the parent material, the depositional setting, and the alteration process ultimately determines the quality and potential applications of the deposit.

Caption: Key geological factors controlling the type and properties of this compound deposits.

Conclusion

The formation of this compound is a testament to the intricate geochemical processes that transform volcanic ejecta into a material of significant industrial and scientific value. The alteration of volcanic glass, either through low-temperature diagenesis in marine or lacustrine basins or via high-temperature hydrothermal activity, results in the creation of smectite-rich clays. The specific geochemical environment, particularly the availability of sodium, calcium, and magnesium ions, dictates the final properties of the this compound, most notably its swelling capacity and cation exchange characteristics. For researchers and developers, a comprehensive characterization using a suite of analytical techniques—including XRD, XRF, SEM-EDS, and CEC measurements—is paramount to understanding and harnessing the full potential of this remarkable natural material.

References

- 1. Calcium this compound vs. Sodium this compound: What’s the Difference and Which One to Choose? - Elchemy [elchemy.com]

- 2. Sodium this compound vs Calcium this compound: Key Differences [iranbentoniteco.com]

- 3. researchgate.net [researchgate.net]

- 4. sav.sk [sav.sk]

- 5. Volcanic glasses, their origins and alteration processes [pubs.usgs.gov]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. Devitrification - Wikipedia [en.wikipedia.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. Hydrothermal alteration of a saponitic this compound: mineral reactivity and evolution of surface properties | Clay Minerals | Cambridge Core [cambridge.org]

- 10. thesharadgroup.com [thesharadgroup.com]

- 11. scispace.com [scispace.com]

- 12. Adsorptive removal of stable and radioactive Pb(II) isotopes from aqueous solution using this compound, zeolite and perlite: characterization, isotherm and thermodynamic studies | Clay Minerals | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. USGS OFR01-041: Procedures - Oriented Aggregate Mounts [pubs.usgs.gov]

- 16. ktgeo.com [ktgeo.com]

- 17. nrc.gov [nrc.gov]

- 18. Oriented XRD Patterns – Geochemistry Labs [geochemistry.isgs.illinois.edu]

- 19. tmt.unze.ba [tmt.unze.ba]

- 20. Optimizing Fusion Bead Preparation for High-Precision XRF Analysis [xrfscientific.com]

- 21. resources.rigaku.com [resources.rigaku.com]

- 22. XRF Sample Preparation Methods/Procedure - 911Metallurgist [911metallurgist.com]

- 23. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 24. Detection of Interlayered Illite/Smectite Clay Minerals with XRD, SEM Analyses and Reflectance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Electron Microscopy | Clays and Minerals [claysandminerals.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 29. openknowledge.fao.org [openknowledge.fao.org]

- 30. www2.pc-progress.com [www2.pc-progress.com]

- 31. kns.org [kns.org]

An In-depth Technical Guide to the Cation Exchange Capacity of Bentonite Clay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cation Exchange Capacity (CEC) of different types of bentonite (B74815) clay. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound clay for its unique physicochemical properties. This document delves into the quantitative aspects of CEC, details the experimental protocols for its determination, and provides visual representations of experimental workflows and the factors influencing this critical parameter.

Introduction to Cation Exchange Capacity and this compound

This compound is a versatile pharmaceutical excipient and research tool, primarily composed of montmorillonite (B579905), a clay mineral belonging to the smectite group. A defining characteristic of this compound is its Cation Exchange Capacity (CEC). The CEC is a measure of the soil's ability to hold positively charged ions (cations) by electrical attraction.[1] These cations can be exchanged for other cations in a surrounding solution, a property that underpins many of this compound's applications, from drug delivery to purification processes.

The negative charge on the surface of montmorillonite arises from the isomorphous substitution of silicon and aluminum ions within the clay's crystal lattice. This permanent negative charge is balanced by the adsorption of exchangeable cations, such as sodium (Na+), calcium (Ca2+), magnesium (Mg2+), and potassium (K+), on the clay's surface. The type of dominant exchangeable cation significantly influences the physical and chemical properties of the this compound, leading to different classifications such as sodium this compound and calcium this compound.

Cation Exchange Capacity of Different this compound Types

The CEC of this compound is a critical parameter that varies depending on the type of this compound and its purity. Sodium this compound, known for its high swelling capacity, generally exhibits a higher CEC than calcium this compound. The following tables summarize the typical CEC values for different types of this compound and related clay minerals, expressed in milliequivalents per 100 grams of clay (meq/100g).

| This compound Type | Typical CEC Range (meq/100g) | Key Characteristics |

| Sodium this compound | 80 - 150 | High swelling capacity, high water absorption.[2] |

| Calcium this compound | 40 - 120 | Lower swelling capacity, high adsorption capacity.[2][3] |

| Potassium this compound | 10 - 40 | Less common, properties intermediate to Na- and Ca-bentonite. |

| Clay Mineral | Typical CEC Range (meq/100g) |

| Montmorillonite | 80 - 150 |

| Illite | 10 - 40 |

| Kaolinite | 3 - 15 |

Experimental Protocols for CEC Determination

Accurate determination of this compound's CEC is crucial for its effective application. Several standardized methods are employed for this purpose. This section provides detailed methodologies for three commonly used techniques.

Ammonium (B1175870) Acetate (B1210297) Method (ASTM D7503)

The ammonium acetate method is a widely accepted standard for determining the CEC of soils and clays.[4] The principle involves saturating the clay sample with ammonium ions (NH₄⁺) from a buffered ammonium acetate solution, which replaces the naturally occurring exchangeable cations. The amount of adsorbed ammonium is then determined, providing a measure of the CEC.

Materials:

-

1 M Ammonium acetate (NH₄OAc) solution, buffered at pH 7.0

-

Ethanol (B145695) (95%)

-

1 M Potassium chloride (KCl) solution

-

Centrifuge and centrifuge tubes

-

Shaker

-

Apparatus for ammonium determination (e.g., distillation unit, spectrophotometer)

Procedure:

-

Sample Preparation: Weigh a known amount of dried and sieved this compound sample into a centrifuge tube.

-

Saturation with Ammonium Ions:

-

Add a specific volume of 1 M NH₄OAc solution to the this compound sample.

-

Shake the mixture for a defined period (e.g., 2 hours) to ensure complete cation exchange.

-

Centrifuge the suspension and decant the supernatant.

-

Repeat the washing and centrifugation steps with fresh NH₄OAc solution multiple times to ensure complete saturation with NH₄⁺.[5]

-

-

Removal of Excess Ammonium:

-

Wash the NH₄⁺-saturated clay with ethanol to remove the excess, non-adsorbed ammonium acetate.

-

Repeat the ethanol washing and centrifugation until the leachate is free of ammonium ions.[5]

-

-

Extraction of Adsorbed Ammonium:

-

Extract the adsorbed NH₄⁺ from the clay by washing with a 1 M KCl solution. The K⁺ ions will replace the NH₄⁺ ions on the clay's exchange sites.

-

Collect the KCl leachate containing the displaced ammonium ions.

-

-

Quantification of Ammonium:

-

Determine the concentration of ammonium in the KCl extract using a suitable analytical method, such as steam distillation followed by titration, or a colorimetric method.[5]

-

-

Calculation of CEC:

-

Calculate the CEC in meq/100g using the following formula: CEC (meq/100g) = (Concentration of NH₄⁺ in extract (meq/L) * Volume of extract (L) / Weight of dry sample (g)) * 100

-

Methylene (B1212753) Blue Method (API RP 13B-1)

The methylene blue test is a rapid and widely used method, particularly in the drilling fluid industry, to estimate the CEC of this compound.[6] It is based on the principle that the cationic methylene blue dye is adsorbed by the negatively charged clay particles. The endpoint of the titration is determined when all the cation exchange sites are occupied by the dye, and a "halo" of free dye appears on filter paper.[6]

Materials:

-

Methylene blue solution (0.01 N)

-

Hydrogen peroxide (3%)

-

Sulfuric acid (5 N)

-

Distilled water

-

Erlenmeyer flask

-

Burette

-

Hot plate

-

Stirring rod

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Sample Preparation: Disperse a known weight of the this compound sample in distilled water in an Erlenmeyer flask.

-

Oxidation of Organic Matter: Add hydrogen peroxide to the suspension and gently boil to remove any organic matter that might interfere with the test.[6]

-

Acidification: Cool the suspension and add sulfuric acid to acidify the sample.[7]

-

Titration with Methylene Blue:

-

Titrate the suspension with the standardized methylene blue solution from a burette in small increments (e.g., 0.5-1.0 mL).

-

After each addition, stir the suspension vigorously for about 30 seconds.

-

-

Endpoint Determination:

-

After each increment and stirring, take a drop of the suspension with a stirring rod and place it on the filter paper.

-

The endpoint is reached when a faint blue ring or "halo" forms around the dark blue spot of the clay solids.[7]

-

Confirm the endpoint by waiting a few minutes and placing another drop on the filter paper to ensure the halo persists.

-

-

Calculation of CEC:

-

Calculate the CEC in meq/100g using the following formula: CEC (meq/100g) = (Volume of Methylene Blue (mL) * Normality of Methylene Blue (N) / Weight of dry sample (g)) * 100

-

Cobalt(III)hexammine Chloride Method (ISO 23470)

This method utilizes a strongly coordinated cobalt(III)hexammine complex cation, [Co(NH₃)₆]³⁺, to displace the exchangeable cations from the clay. The change in the concentration of the cobalt complex in the solution is measured spectrophotometrically to determine the CEC. This method is known for its accuracy and efficiency.[8]

Materials:

-

Cobalt(III)hexammine chloride solution of known concentration

-

Centrifuge and centrifuge tubes

-

Shaker

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Weigh a precise amount of the dried and sieved this compound sample into a centrifuge tube.

-

Cation Exchange:

-

Add a known volume of the standard cobalt(III)hexammine chloride solution to the this compound sample.

-

Shake the mixture for a specified time (e.g., 1-2 hours) to allow for complete cation exchange.

-

-

Separation: Centrifuge the suspension to separate the clay from the supernatant.

-

Spectrophotometric Analysis:

-

Carefully take an aliquot of the clear supernatant.

-

Measure the absorbance of the supernatant at the wavelength of maximum absorbance for the cobalt(III)hexammine complex.

-

-

Calculation of CEC:

-

Determine the final concentration of the cobalt(III)hexammine complex in the supernatant using a calibration curve.

-

Calculate the amount of the complex adsorbed by the clay, which corresponds to the CEC.

-

The CEC in meq/100g is calculated as follows: CEC (meq/100g) = [ (Initial concentration - Final concentration) (mol/L) * Volume of solution (L) * Valence of complex (3) / Weight of dry sample (g) ] * 1000 * 100

-

Visualizing Experimental Workflows and Influencing Factors

To further elucidate the experimental processes and the fundamental concepts of CEC, the following diagrams are provided. These have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the Ammonium Acetate Method.

Caption: Experimental workflow for the Methylene Blue Method.

Caption: Key factors influencing the Cation Exchange Capacity of this compound.

Conclusion

The Cation Exchange Capacity is a fundamental property of this compound clay that dictates its performance in a wide range of scientific and pharmaceutical applications. Understanding the differences in CEC among various this compound types and the precise methods for its determination is paramount for researchers and drug development professionals. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and clear visual representations to aid in the effective utilization of this compound. The choice of this compound type and the method for CEC determination should be carefully considered based on the specific application and the required level of accuracy.

References

- 1. researchgate.net [researchgate.net]

- 2. thesharadgroup.com [thesharadgroup.com]

- 3. dl.astm.org [dl.astm.org]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. Foundation, Concrete and Earthquake Engineering: Methylene Blue Capacity Test for this compound [civil-engg-world.blogspot.com]

- 6. mudman.com [mudman.com]

- 7. Cation Exchange Capacity | Clays and Minerals [claysandminerals.com]

- 8. Standard NF EN ISO 23470 [boutique.afnor.org]

A Technical Guide to the Surface Chemistry and Charge Characteristics of Bentonite for Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Bentonite (B74815) in Pharmaceutical Sciences

This compound is a naturally occurring claystone composed predominantly of montmorillonite (B579905), a mineral belonging to the smectite group.[1] Formed from the geological weathering of volcanic ash, this compound is renowned for its exceptional physicochemical properties, including a high surface area, significant swelling capacity, and robust adsorption capabilities.[1][2] These characteristics are a direct result of its unique surface chemistry and charge distribution, making it a highly versatile and valuable excipient in the pharmaceutical industry.

In drug development, this compound serves multiple roles: as a suspending agent to ensure uniform distribution of active pharmaceutical ingredients (APIs) in liquid formulations, as a binder in solid dosage forms, as an adsorbent for impurities, and increasingly, as a carrier for controlled drug delivery systems.[3] Understanding the intricate relationship between this compound's structure, its surface chemistry, and its charge characteristics is paramount for formulators to harness its full potential and ensure product stability, efficacy, and safety. This guide provides an in-depth examination of these core properties, supported by quantitative data and detailed experimental methodologies.

The Surface Chemistry of this compound

The properties of this compound are fundamentally governed by the atomic-level structure of its primary constituent, montmorillonite.

Mineralogical Composition

This compound is primarily composed of montmorillonite, a 2:1 phyllosilicate.[4] However, natural this compound deposits are rarely pure and often contain accessory minerals such as quartz, cristobalite, feldspars, calcite, and zeolites.[5][6] The type and quantity of these associated minerals can influence the overall properties of the clay, including its cation exchange capacity and point of zero charge.

The Montmorillonite Crystal Structure

Montmorillonite has a 2:1 layered structure, often described as a T-O-T (Tetrahedral-Octahedral-Tetrahedral) arrangement.[1][4][7]

-

Tetrahedral (T) Sheets: These consist of silicon atoms tetrahedrally coordinated to four oxygen atoms (SiO₄).

-

Octahedral (O) Sheet: This central sheet consists of aluminum or magnesium atoms octahedrally coordinated to oxygen and hydroxyl groups.[8]

These T-O-T layers are stacked upon one another, separated by an interlayer space that contains hydrated cations, such as Na⁺ or Ca²⁺.[9] The nature of these exchangeable cations significantly defines the this compound's properties; for instance, sodium this compound exhibits much greater swelling than calcium this compound.[1][10]

Surface Functional Groups

This compound particles present two distinct types of surfaces:

-

Basal Surfaces: These are the flat, planar faces of the T-O-T layers, composed of a siloxane (Si-O-Si) network. These surfaces are responsible for the permanent negative charge of the mineral.

-

Edge Surfaces: These are the broken surfaces at the crystal periphery. Here, the tetrahedral and octahedral sheets are disrupted, exposing hydroxyl functional groups, primarily silanol (B1196071) (Si-OH) and aluminol (Al-OH).[11] These groups impart a pH-dependent charge to the particle edges.

Charge Characteristics of this compound

The charge characteristics of this compound are complex, arising from two separate phenomena occurring on different parts of the mineral surface.

Origin of Surface Charge

This compound's net surface charge is a combination of a permanent, pH-independent charge and a variable, pH-dependent charge.

-

Permanent Negative Charge: This is the dominant charge and originates from isomorphous substitution within the T-O-T crystal lattice.[8][12][13] This process involves the replacement of a cation by another cation of similar size but lower positive valence. Common substitutions include Mg²⁺ replacing Al³⁺ in the octahedral sheet and, less frequently, Al³⁺ replacing Si⁴⁺ in the tetrahedral sheets.[4] This creates a net negative charge on the basal surfaces of the clay platelets that is structurally permanent and independent of the surrounding solution's pH.[14]

-

Variable (pH-Dependent) Charge: This charge develops at the particle edges due to the protonation and deprotonation of the surface hydroxyl (Si-OH and Al-OH) groups.[14]

-

In acidic conditions (low pH), these groups can protonate (e.g., Si-OH + H⁺ ⇌ Si-OH₂⁺), resulting in a positive edge charge.

-

In alkaline conditions (high pH), they can deprotonate (e.g., Al-OH + OH⁻ ⇌ Al-O⁻ + H₂O), leading to a negative edge charge.

-

The pH at which the net charge of these edge groups is zero is known as the Point of Zero Charge (PZC) . Literature values for the PZC of this compound/montmorillonite vary, with some studies indicating a PZC for the edges around pH 3.4-5.3, while others, measuring the overall particle, report a PZC around pH 8.[4][15][16] This discrepancy highlights that even when the edges are positively charged at low pH, the large permanent negative charge on the faces ensures the overall particle zeta potential remains negative across a wide pH range.[1][17]

Cation Exchange Capacity (CEC)

The net negative charge on the this compound surface is balanced by the adsorption of cations (e.g., Na⁺, Ca²⁺, Mg²⁺, K⁺) into the interlayer space and onto the particle surface. These cations are loosely held and can be readily exchanged with other cations present in the surrounding solution. The Cation Exchange Capacity (CEC) is the quantitative measure of this ability and is typically expressed in milliequivalents per 100 grams of clay (meq/100g).[18]

CEC is a critical parameter as it dictates this compound's ability to interact with cationic APIs, affecting drug loading, release kinetics, and the stability of formulations. The CEC is largely attributed to the permanent negative charge from isomorphous substitution and is therefore relatively stable across a range of pH values, though a minor pH-dependent component arises from the edge charges.[18]

Quantitative Data and Physicochemical Properties

The properties of this compound can vary significantly depending on its geological origin and the dominant exchangeable cation.

Table 1: Typical Physicochemical Properties of this compound Varieties

| Property | Wyoming Sodium this compound | Calcium this compound | Unit | Reference(s) |

|---|---|---|---|---|

| Primary Mineral | Na-Montmorillonite | Ca-Montmorillonite | - | [7][19] |

| Cation Exchange Capacity (CEC) | 70 - 100 | 40 - 80 | meq/100g | [8][11][20] |

| Specific Surface Area (BET) | 20 - 40 (external) | 30 - 80 (total) | m²/g | [10][21] |

| Swelling Volume | > 20 | < 15 | mL/2g | [20][22] |

| pH (in suspension) | 8.0 - 10.5 | 6.0 - 8.5 | - | [8] |

| Density | ~2.5 | ~2.6 | g/cm³ |[21] |

Key Characterization Techniques: Experimental Protocols

A comprehensive understanding of a this compound sample requires several analytical techniques. Below are detailed protocols for the most critical experiments.

X-Ray Diffraction (XRD) for Mineralogical Analysis

Principle: XRD is used to identify the crystalline phases present in the this compound and to determine the basal spacing (d₀₀₁) of montmorillonite, which relates to its swelling characteristics.

Methodology:

-

Sample Preparation (Oriented Mount): a. Disperse approximately 50 mg of the this compound sample in 10 mL of deionized water using ultrasonic agitation for 30 minutes to create a dilute suspension.[23] b. Pipette approximately 1-2 mL of the suspension onto a glass microscope slide, ensuring even coverage.[2] c. Allow the slide to air-dry completely at room temperature. This process orients the clay platelets parallel to the slide surface, enhancing the basal reflections.

-

Instrumental Analysis: a. Place the prepared slide into the sample holder of a powder X-ray diffractometer. b. Set the instrument to scan over a 2θ range typically from 2° to 40°, using Cu Kα radiation. c. Key parameters to record are the position, intensity, and width of the diffraction peaks.

-

Data Interpretation: a. Identify the mineral phases by comparing the obtained diffraction pattern to reference patterns from the International Centre for Diffraction Data (ICDD) database. b. Calculate the basal spacing (d₀₀₁) of montmorillonite using Bragg's Law (nλ = 2d sinθ) from the position of the first and most intense peak at a low 2θ angle.

Cation Exchange Capacity (CEC) by Methylene (B1212753) Blue Titration

Principle: This method estimates the CEC by titrating a this compound suspension with a cationic dye, methylene blue (MB). The MB cations replace the exchangeable cations on the clay surface until all exchange sites are saturated. The endpoint is detected when free MB cations form a blue halo on filter paper.[3][24]

Methodology:

-

Reagent Preparation: a. Methylene Blue Solution (0.01 N): Dissolve a precisely weighed amount of methylene blue powder in deionized water to achieve the target normality. b. Dispersing Agent: Prepare a 2% sodium pyrophosphate solution.

-

Titration Procedure: a. Weigh 0.500 g of dried this compound into a 250 mL Erlenmeyer flask. b. Add 50 mL of deionized water and 5 mL of the sodium pyrophosphate solution to disperse the clay.[25] c. Add 2 mL of 5N sulfuric acid.[25] d. Stir the suspension vigorously with a magnetic stirrer. e. Add the methylene blue solution from a burette in 1 mL increments. After each addition, stir for 1 minute. f. Endpoint Detection (Halo Test): After stirring, take one drop of the suspension with a glass rod and place it on a piece of Whatman No. 1 filter paper.[25][26] g. The endpoint is reached when the central dark blue spot of clay particles is surrounded by a distinct, light blue halo, which indicates the presence of excess, unadsorbed MB in the solution.[3]

-

Calculation: a. Calculate the CEC using the formula: CEC (meq/100g) = (Volume of MB (mL) × Normality of MB) / (Weight of sample (g)) × 100

Specific Surface Area by BET (Brunauer-Emmett-Teller) Analysis

Principle: The BET method determines the specific surface area by measuring the physical adsorption of a gas (typically nitrogen) onto the solid surface at cryogenic temperatures (77 K).

Methodology:

-

Sample Preparation (Degassing): a. Accurately weigh approximately 0.5-1.0 g of the this compound sample into a BET sample tube. b. Attach the tube to a degassing station on the surface area analyzer. c. Heat the sample under vacuum or a flow of inert gas (e.g., nitrogen) at a temperature between 110°C and 200°C for several hours to remove adsorbed water and other surface contaminants.[6] The exact temperature and time should be chosen to avoid altering the clay structure.

-

Adsorption Measurement: a. Transfer the degassed sample tube to the analysis port of the instrument. b. Immerse the sample tube in a liquid nitrogen bath (77 K). c. The instrument introduces controlled, incremental doses of nitrogen gas into the sample tube and measures the amount of gas adsorbed at each equilibrium pressure point.[27]

-

Data Analysis: a. A plot of the adsorption data (adsorption isotherm) is generated. b. The BET equation is applied to the data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the volume of gas required to form a monolayer on the surface. c. The specific surface area (in m²/g) is calculated from this monolayer capacity and the known cross-sectional area of a single nitrogen molecule.[28]

Zeta Potential Measurement

Principle: Zeta potential (ζ) is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and provides an indication of the stability of a colloidal dispersion. It is determined by measuring the electrophoretic mobility of the particles in a suspension under an applied electric field.

Methodology:

-

Sample Preparation: a. Prepare a dilute suspension of this compound (e.g., 0.05% w/v) in a background electrolyte solution (e.g., 0.01 M NaCl) of a known pH.[29] Using a background electrolyte helps maintain constant ionic strength. b. Disperse the sample thoroughly using an ultrasonic bath for 5-10 minutes.

-

Instrumental Analysis: a. Rinse the measurement cell of the zeta potential analyzer (e.g., a Zetasizer) with the background electrolyte solution. b. Inject the this compound suspension into the cell, ensuring no air bubbles are present. c. The instrument applies an electric field, and a laser Doppler velocimetry system measures the velocity of the migrating particles.

-

Data Analysis: a. The instrument's software calculates the electrophoretic mobility (Uₑ) from the particle velocity. b. The zeta potential (ζ) is then calculated from the electrophoretic mobility using the Henry equation, which incorporates the dielectric constant and viscosity of the medium. c. To study pH-dependent charge, the procedure can be repeated on multiple samples with the pH adjusted across a desired range using dilute HCl or NaOH.

Conclusion

The utility of this compound in drug development is a direct consequence of its sophisticated surface chemistry and charge characteristics. The permanent negative charge arising from isomorphous substitution within its 2:1 layered structure creates a high cation exchange capacity, enabling strong interactions with cationic molecules. Simultaneously, the pH-dependent charge at the particle edges provides an additional mechanism for modulating surface interactions. A thorough characterization using techniques such as XRD, CEC titration, BET analysis, and zeta potential measurement is essential for selecting the appropriate grade of this compound and for predicting its performance in a pharmaceutical formulation. This foundational knowledge empowers researchers to optimize drug loading, control release profiles, and ensure the physical stability of advanced drug delivery systems.

References

- 1. A Surface Charge Approach to Investigating the Influence of Oil Contacting Clay Minerals on Wettability Alteration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. issmge.org [issmge.org]

- 3. umu.diva-portal.org [umu.diva-portal.org]

- 4. eeer.org [eeer.org]

- 5. researchgate.net [researchgate.net]

- 6. epfl.ch [epfl.ch]

- 7. osti.gov [osti.gov]

- 8. thesharadgroup.com [thesharadgroup.com]

- 9. Characterizing the surface charge of clay minerals with Atomic Force Microscope (AFM) [aimspress.com]

- 10. mdpi.com [mdpi.com]

- 11. jsaer.com [jsaer.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Montmorillonite surface properties and sorption characteristics for heavy metal removal from aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comparison Study of Zeta Potential Values of this compound in Salt Solutions | Semantic Scholar [semanticscholar.org]

- 18. zarmesh.com [zarmesh.com]

- 19. Physico-chemical properties and microstructure of this compound in highly alkaline environments | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 20. clearoffminerals.com [clearoffminerals.com]

- 21. Chemical and Physical Properties of this compound Clay [iranbentoniteco.com]

- 22. terrafixgeo.com [terrafixgeo.com]

- 23. scielo.br [scielo.br]

- 24. diva-portal.org [diva-portal.org]

- 25. ekstrametal.com.tr [ekstrametal.com.tr]

- 26. researchgate.net [researchgate.net]

- 27. ejournal.upi.edu [ejournal.upi.edu]

- 28. particletechlabs.com [particletechlabs.com]

- 29. e3s-conferences.org [e3s-conferences.org]

Rheological Properties of Bentonite Suspensions in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of aqueous bentonite (B74815) suspensions. This compound, a clay consisting predominantly of montmorillonite, is widely utilized in various industries, including pharmaceuticals and drug development, due to its unique swelling, gelling, and suspension-stabilizing capabilities. Understanding and controlling the rheological behavior of this compound suspensions is critical for optimizing product performance, stability, and manufacturing processes. This document details the fundamental principles governing this compound rheology, the influence of various physicochemical parameters, and standardized experimental protocols for characterization.

Core Principles of this compound Rheology

This compound's rheological behavior in water is primarily dictated by the interactions between its constituent clay platelets. These platelets, composed of aluminosilicates, possess a unique charge distribution: the faces are negatively charged, while the edges carry a pH-dependent charge (positive in acidic to neutral conditions and negative in basic conditions).[1] This charge anisotropy leads to the formation of complex three-dimensional microstructures in aqueous environments.

When dispersed in water, this compound swells as water molecules penetrate the interlayer spaces between the platelets, a process known as hydration.[2] This leads to the formation of a "house of cards" structure, where edge-to-face and edge-to-edge associations create a gel-like network.[3][4] This structure is responsible for the high viscosity and yield stress observed in this compound suspensions even at low solid concentrations.[5]

The rheological behavior of this compound suspensions is typically non-Newtonian and time-dependent. Key characteristics include:

-

Shear Thinning (Pseudoplasticity): The viscosity of the suspension decreases as the applied shear rate increases. This is attributed to the breakdown of the internal structure, allowing the platelets to align with the direction of flow.[6][7]

-

Thixotropy: A reversible, time-dependent decrease in viscosity under constant shear, followed by a gradual recovery when the shear is removed.[2][8] This phenomenon is a direct consequence of the breakdown and reformation of the internal "house of cards" structure.[8]

-

Yield Stress: The minimum shear stress required to initiate flow.[9] Below the yield stress, the suspension behaves like a solid (gel), and above it, it flows like a liquid.

-

Viscoelasticity: this compound suspensions exhibit both viscous (liquid-like) and elastic (solid-like) properties. This is often characterized by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[10]

Factors Influencing Rheological Properties

The rheological properties of this compound suspensions are highly sensitive to various factors, including concentration, pH, ionic strength (salt concentration), and temperature.

Effect of this compound Concentration

As the concentration of this compound in the suspension increases, the proximity of the clay platelets also increases, leading to a more robust internal network. This results in a significant increase in viscosity, yield stress, and thixotropy.[4][11][12]

Effect of pH

The pH of the aqueous solution plays a crucial role in determining the charge on the edges of the this compound platelets, thereby influencing the inter-particle interactions.

-

Acidic to Neutral pH: In this range, the platelet edges are positively charged, promoting strong edge-to-face attractions with the negatively charged faces. This leads to a well-developed "house of cards" structure, resulting in high yield stress and viscosity.[3][13][14]

-

Basic pH: As the pH increases, the positive charge on the edges decreases, and eventually becomes negative. This leads to repulsive forces between both edges and faces, causing a breakdown of the "house of cards" structure and a decrease in viscosity and yield stress.[13][14][15] However, at very high pH values, other effects can lead to an increase in viscosity again.[13][14]

Effect of Salt Concentration (Ionic Strength)

The presence of electrolytes in the aqueous phase significantly modifies the electrical double layer surrounding the this compound platelets, thereby affecting the inter-particle forces. The addition of salts like NaCl can lead to a decrease in the repulsive forces between the platelets, promoting flocculation. The impact on rheology can be complex and depends on the salt concentration. Low concentrations of NaCl may initially increase viscosity and yield stress, while higher concentrations can lead to a collapse of the gel structure and a decrease in these parameters.[8][16][17][18]

Effect of Temperature

The influence of temperature on the rheology of this compound suspensions is counterintuitive. Unlike simple liquids where viscosity decreases with increasing temperature, the viscosity and yield stress of this compound suspensions often increase with temperature.[6][7] This is attributed to enhanced particle flocculation and better dispersion of this compound platelets at higher temperatures, leading to a more interconnected network.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of various parameters on the rheological properties of aqueous this compound suspensions as reported in the literature.

Table 1: Effect of Temperature on Yield Stress of 7 wt% Water-Bentonite Suspensions

| Temperature (°C) | Yield Stress (Pa) - Sample 1 | Yield Stress (Pa) - Sample 2 |

| 25 | 3.38 | 3.04 |

| 60 | 7.36 | 6.92 |

| 70 | 8.19 | - |

Data sourced from[7]

Table 2: Effect of pH on Rheological Properties of Water-Based Drilling Fluid with this compound

| pH | Plastic Viscosity (cP) | Yield Point (lb/100 ft²) |

| 8 | 62.4 | 85.7 |

| 12 | 29.3 | 15.8 |

Data sourced from[15]

Table 3: Effect of NaCl Concentration on Thixotropy of this compound Suspensions

| This compound Conc. (%) | NaCl Conc. (M) | Thixotropy |

| 5.0 | 0.0 | Negligible |

| 5.0 | 0.01 | Maximum |

| 5.0 | 0.1 | Negative |

| 6.42 | 0.1 | Negligible |

Data sourced from[8]

Experimental Protocols

Accurate and reproducible characterization of the rheological properties of this compound suspensions requires standardized experimental protocols.

Preparation of this compound Suspensions

A consistent preparation method is crucial for obtaining reliable rheological data.

Methodology:

-

Slowly add a pre-weighed amount of this compound powder to a known volume of deionized water while stirring vigorously with a mechanical overhead stirrer or a high-shear mixer.[11][19]

-

Continue mixing for a specified period (e.g., 30 minutes to 2 hours) to ensure complete hydration and dispersion.[11][19]

-

Allow the suspension to rest for a defined aging period (e.g., 24 hours) to allow for complete swelling and development of the internal structure.[11][19]

-

Gently stir the suspension again before performing any rheological measurements to ensure homogeneity.[11]

Rheological Measurements

A rotational rheometer is the standard instrument for characterizing the rheological properties of this compound suspensions.

Typical Experimental Setups:

-

Flow Curve Measurement (Shear Rate Sweep):

-

Load the sample into the rheometer, using a cone-plate or parallel-plate geometry.

-

Equilibrate the sample at the desired temperature.

-

Perform a pre-shear at a high shear rate to break down any thixotropic structure and ensure a consistent starting point.

-

Allow the sample to rest for a defined period to allow for structural recovery.

-

Ramp the shear rate up from a low value (e.g., 0.01 s⁻¹) to a high value (e.g., 1000 s⁻¹) and then ramp it back down.

-

The resulting plot of shear stress versus shear rate provides information on viscosity, shear thinning behavior, and thixotropy (indicated by the hysteresis loop between the upward and downward curves).[11]

-

-

Oscillatory Measurement (Frequency Sweep):

-

Load the sample and equilibrate as described above.

-

Determine the linear viscoelastic region (LVER) by performing a strain sweep at a constant frequency.

-

Select a strain value within the LVER.

-

Perform a frequency sweep at the selected strain to measure the storage modulus (G') and loss modulus (G'') as a function of frequency. This provides insights into the gel strength and viscoelastic nature of the suspension.

-

-

Thixotropy Loop Test:

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Influence of pH on this compound particle interactions and microstructure.

Caption: General experimental workflow for rheological characterization.

References

- 1. nordicrheologysociety.org [nordicrheologysociety.org]

- 2. Properties | this compound [this compound.it]

- 3. Effect of pH on Rheological Properties of Purified Sodium this compound Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. polyphys-s01.ethz.ch [polyphys-s01.ethz.ch]

- 11. pubs.aip.org [pubs.aip.org]

- 12. geeg.it [geeg.it]

- 13. researchgate.net [researchgate.net]

- 14. Effect of pH on Rheological Properties of Purified Sodium this compound Suspensions. | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.aip.org [pubs.aip.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability and Decomposition Analysis of Bentonite (B74815)

This compound is a naturally occurring clay composed predominantly of the smectite mineral montmorillonite (B579905).[1] Its unique properties, including a large surface area, high cation exchange capacity, and swelling ability, make it a valuable excipient in pharmaceutical formulations, a component in industrial processes, and a subject of scientific research.[1] Understanding the thermal stability and decomposition behavior of this compound is critical for its application in processes involving heat, such as drying, sterilization, and high-temperature manufacturing. This guide provides a comprehensive overview of the thermal decomposition pathways of this compound, summarizes key quantitative data, details common experimental protocols, and illustrates the underlying processes.

This compound Decomposition: Mechanisms and Stages

The thermal decomposition of this compound is a multi-stage process primarily involving the loss of water. These stages are broadly categorized as dehydration and dehydroxylation.[2][3]

-

Dehydration: This initial stage involves the removal of two types of water: free water (physically adsorbed on the particle surface) and interlayer water (hydrating the exchangeable cations located between the silicate (B1173343) layers).[3][4] This process is typically endothermic and occurs at relatively low temperatures, generally between ambient temperature and 400°C.[5][6] The removal of interlayer water can cause a decrease in the basal spacing of the montmorillonite structure.[7]

-

Dehydroxylation: Following dehydration, at higher temperatures (typically 400°C to 800°C), the more strongly bound structural hydroxyl (-OH) groups are removed from the aluminosilicate (B74896) lattice.[3][5] This is a chemical decomposition event that results in the formation of water and leads to significant, often irreversible, changes in the crystal structure of the clay.[6][8]

-

Decrystallization and Recrystallization: At very high temperatures, typically above 900°C, the dehydroxylated structure of montmorillonite collapses (decrystallization) and may subsequently reform into new crystalline phases (recrystallization), such as mullite (B73837) or cristobalite.[5][9]

Quantitative Data on Thermal Decomposition

The precise temperatures and mass losses associated with each decomposition stage can vary depending on the this compound's origin, its primary exchangeable cation (e.g., Na-bentonite vs. Ca-bentonite), and experimental conditions like heating rate.[3]

Table 1: Thermal Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Description |

| Dehydration (Adsorbed & Interlayer Water) | 25 - 400[5] | ~80 - 150[5] | 2.5 - 17[5][10] | Endothermic removal of physically bound and interlayer water.[5][6] |

| Dehydroxylation (Structural Water) | 400 - 800[5][6] | ~550 - 710[5][11] | 4.6 - 5.0[5] | Endothermic removal of hydroxyl groups from the silicate lattice.[3][6] |

| Decrystallization / Recrystallization | > 900[5] | ~980 - 1030[5] | - | Structural collapse and formation of new crystalline phases.[5][6] |

Table 2: Kinetic Parameters of this compound Decomposition

| Decomposition Stage | This compound Type | Activation Energy (Ea) in kJ/mol | Kinetic Model/Order | Reference |

| Dehydration | Sodium (Na) | 72.23 | Diffusion-controlled | [2][12] |

| Dehydration | Calcium (Ca) | 33 - 61.67 | - | [6][13] |

| Dehydroxylation | Sodium (Na) | 228.28 | Second-order | [2][12] |

| Dehydroxylation | Calcium (Ca) | 59 - 261.72 | - | [6][13] |

Experimental Protocols for Thermal Analysis

The characterization of this compound's thermal stability is primarily conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).[2][4]

Methodology: Simultaneous Thermal Analysis (TGA/DTA or TGA/DSC)

-

Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 5-10 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation Setup: The crucible is placed in the furnace of a simultaneous thermal analyzer. The instrument is programmed with a specific temperature range (e.g., ambient to 1200°C) and a constant heating rate (e.g., 10 K/min).[9]

-

Atmosphere Control: The analysis is conducted under a controlled atmosphere of an inert gas (e.g., nitrogen) or a reactive gas (e.g., synthetic air) at a constant flow rate (e.g., 20-50 ml/min) to ensure a stable environment and to sweep away decomposition products.[9]

-

Data Acquisition:

-

TGA: Continuously measures the mass of the sample as a function of temperature. A mass loss indicates a decomposition event.[4]

-

DTG: The first derivative of the TGA curve, it shows the rate of mass change. Peaks on the DTG curve correspond to the temperatures of the fastest decomposition.[4]

-

DTA/DSC: Measures the temperature difference (DTA) or heat flow difference (DSC) between the sample and an inert reference. Endothermic peaks indicate processes that absorb heat (like dehydration and dehydroxylation), while exothermic peaks indicate heat-releasing processes (like recrystallization).[4][9]

-

-

Complementary Analysis: To understand the structural changes, the solid residues after heating to specific temperatures are often analyzed using techniques like X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).[2][12]

Visualizing Thermal Analysis Workflows and Mechanisms

Caption: Workflow for characterizing the thermal properties of this compound.

Caption: Sequential stages in the thermal decomposition of this compound clay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. maryg6.sg-host.com [maryg6.sg-host.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. minsocam.org [minsocam.org]

- 9. rjp.nipne.ro [rjp.nipne.ro]

- 10. Thermal, Morphological and Mechanical Properties of Multifunctional Composites Based on Biodegradable Polymers/Bentonite Clay: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Organo-Modified Bentonite

For Researchers, Scientists, and Drug Development Professionals